molecular formula C7H7IO3S B171916 2-Iodo-5-methylbenzenesulfonic acid CAS No. 139778-27-1

2-Iodo-5-methylbenzenesulfonic acid

Cat. No.: B171916
CAS No.: 139778-27-1
M. Wt: 298.1 g/mol
InChI Key: POSSTIHHKTXBTM-UHFFFAOYSA-N
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Description

2-Iodo-5-methylbenzenesulfonic acid (CAS 139778-27-1) is an organoiodine compound with the molecular formula C₇H₇IO₃S and a molecular weight of 334.12 g/mol (dihydrate form) . It is characterized by a sulfonic acid group (-SO₃H) at position 1, a methyl group (-CH₃) at position 5, and an iodine substituent at position 2 on the benzene ring. This compound is widely used in organic synthesis as a dual-phase transfer catalyst and oxidant, particularly in reactions converting alkynes to ketones under mild conditions . Its water-soluble byproducts facilitate easy purification, making it advantageous for industrial and pharmaceutical applications .

Preparation Methods

The preparation of 2-Iodo-5-methylbenzenesulfonic acid typically involves the iodination of 2-methylbenzenesulfonyl chloride. The process begins with an oxygen-iodine exchange reaction in the presence of 1,2-dinitrobenzenesulfonyl chloride to obtain 2-iodobenzenesulfonyl chloride. This intermediate is then reacted with methylbenzenamine to produce 2-iodo-5-methylbenzenesulfonyl chloride, which is subsequently treated with ammonia to yield the final product .

Chemical Reactions Analysis

2-Iodo-5-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

  • Catalysis :
    • 2-Iodo-5-methylbenzenesulfonic acid serves as an effective oxidative catalyst in organic reactions. It has been used to oxidize alcohols to carbonyl compounds, showcasing its utility in synthetic organic chemistry .
  • Functionalization of Aromatic Compounds :
    • The compound is utilized for the functionalization of aromatic substrates, allowing for the introduction of various functional groups under mild conditions. This application is crucial in developing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Synthesis of Iodinated Compounds :
    • It acts as a precursor for synthesizing iodinated derivatives, which are valuable in medicinal chemistry due to their biological activity. The introduction of iodine can enhance the pharmacological properties of compounds .

Pharmaceutical Applications

  • Drug Development :
    • The unique properties of this compound make it a candidate for drug development. Its derivatives have shown potential as anti-inflammatory and antibacterial agents, contributing to research in therapeutic applications .
  • Targeted Drug Delivery :
    • Research indicates that iodinated compounds can be designed for targeted drug delivery systems, improving the efficacy and reducing side effects of therapeutic agents .

Case Studies

StudyDescriptionOutcome
Oxidation Reactions Utilized as a catalyst for selective oxidation of alcohols to aldehydes using oxone as an oxidant.High yields with excellent selectivity were achieved, demonstrating its effectiveness as a catalyst .
Synthesis of Iodinated Drugs Investigated the use of this compound in synthesizing iodinated derivatives for drug development.Promising biological activity was observed, supporting its potential in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-Iodo-5-methylbenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of the iodine and sulfonic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Koser’s Reagent (Hydroxy(tosyloxy)iodobenzene)

Koser’s reagent, a hypervalent iodine compound, is a benchmark oxidant in organic synthesis.

Property 2-Iodo-5-methylbenzenesulfonic Acid Koser’s Reagent
CAS Number 139778-27-1 61318-91-0
Molecular Formula C₇H₇IO₃S C₁₃H₁₂INO₄S
Key Functional Group Sulfonic acid (-SO₃H) Tosyloxy (-OTs) and hydroxy (-OH) groups
Role in Reactions Precursor to HMBI (in situ oxidant) Direct oxidant for epoxidation, etc.
Reaction Conditions Mild (reflux with Oxone®) Often requires acidic or harsh conditions
Byproduct Solubility Water-soluble, easy removal May require complex purification

Key Findings :

  • This compound is oxidized in situ to HMBI (1H-1-(1-hydroxy)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxide), an analog of Koser’s reagent, enabling catalytic efficiency .
  • Compared to traditional Koser’s reagent methods, this compound offers simpler work-up and broader substrate tolerance for alkynes .

2-Iodo-5-methylbenzoic Acid (CAS 52548-14-8)

This compound shares structural similarities but replaces the sulfonic acid group with a carboxylic acid (-COOH).

Property This compound 2-Iodo-5-methylbenzoic Acid
CAS Number 139778-27-1 52548-14-8
Molecular Formula C₇H₇IO₃S C₈H₇IO₂
Key Functional Group Sulfonic acid (-SO₃H) Carboxylic acid (-COOH)
Acidity Stronger acid (due to -SO₃H) Moderate acidity
Applications Oxidation catalysis Intermediate in pharmaceuticals

Key Findings :

  • The sulfonic acid group confers higher acidity and water solubility , making this compound more suitable for aqueous-phase reactions .
  • 2-Iodo-5-methylbenzoic acid is primarily used in synthesis of bioactive molecules rather than catalysis .

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole, CAS 27503-81-7)

This compound, a UV filter, shares the sulfonic acid group but differs in core structure.

Property This compound 2-Phenylbenzimidazole-5-sulfonic Acid
CAS Number 139778-27-1 27503-81-7
Molecular Formula C₇H₇IO₃S C₁₃H₁₀N₂O₃S
Core Structure Benzene ring with -I, -CH₃, -SO₃H Benzimidazole ring with -SO₃H
Applications Catalysis UV absorber in sunscreens

Key Findings :

  • Structural differences lead to divergent applications: this compound is catalytic, while Ensulizole is photostable and used in cosmetics .

Research Findings and Industrial Relevance

  • Catalytic Efficiency : this compound enables 70–95% yields in ketone synthesis from alkynes under mild conditions, outperforming older methods that required strong acids .
  • Environmental Benefits : Its catalytic role reduces stoichiometric waste, aligning with green chemistry principles .
  • Versatility : The compound’s iodine substituent enhances electrophilicity, facilitating reactions with electron-rich substrates .

Biological Activity

2-Iodo-5-methylbenzenesulfonic acid (CAS Number: 139778-27-1) is an organic compound characterized by its molecular formula C7H7IO3SC_7H_7IO_3S. It appears as a white crystalline solid and is soluble in organic solvents like alcohols and ethers, but has limited solubility in water. This compound serves as a significant reagent in organic synthesis, particularly in the preparation of thiazoles and other biologically active molecules.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial and fungal strains. Research indicates that this compound exhibits significant efficacy against pathogens such as:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

These findings suggest that the compound could be utilized in developing new antimicrobial agents or preservatives in pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its structural properties, which allow it to engage in nucleophilic substitution reactions. The iodine atom can be replaced by various nucleophiles, facilitating the synthesis of complex molecules that may possess therapeutic properties. Additionally, its role as a sulfuric acid ester contributes to its reactivity in biochemical pathways, particularly in synthesizing thiazole derivatives that have shown biological significance .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound demonstrated that it inhibited the growth of several bacterial strains effectively. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating potent activity comparable to established antibiotics.
  • Synthesis of Thiazole Derivatives : In another research project, this compound was used as a precursor for synthesizing thiazole derivatives. These derivatives exhibited promising biological activities, including anti-inflammatory and anticancer properties, suggesting a potential therapeutic application for this compound .

Comparative Analysis with Similar Compounds

Compound NameStructure VariationsBiological Activity
2-Iodo-4-methylbenzenesulfonic acidMethyl group at position 4Moderate antimicrobial activity
2-Iodo-3-methylbenzenesulfonic acidMethyl group at position 3Low antimicrobial activity
2-Iodo-6-methylbenzenesulfonic acidMethyl group at position 6Similar activity to 2-Iodo-5-methyl

This table illustrates how slight variations in the molecular structure can lead to differences in biological activity, underscoring the importance of specific substituents on the benzene ring.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 2-Iodo-5-methylbenzenesulfonic acid, and how do reaction conditions affect yield and purity?

  • Answer : Synthesis typically involves sulfonation and iodination steps. Key factors include temperature control, stoichiometric ratios of iodine sources (e.g., NaI), and the use of oxidizing agents like Oxone®. For example, catalytic hypervalent iodine species generated in situ have been employed, though yields may vary depending on solvent polarity and oxidant efficiency . Related protocols for sulfonic acid derivatives suggest using sulfonyl chlorides with amines in anhydrous dichloromethane, followed by purification via crystallization or column chromatography .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer : Structural confirmation relies on FT-IR (to identify sulfonic acid and C-I bonds), multinuclear NMR (¹H/¹³C for aromatic proton environments and substituent effects), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via elemental analysis and HPLC with UV detection. Single-crystal X-ray diffraction provides definitive structural data for crystalline derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported catalytic efficiencies of this compound in oxidative transformations?

  • Answer : Discrepancies often arise from variations in substrate scope, solvent systems (e.g., aqueous vs. organic phases), and oxidant choice (e.g., Oxone® vs. dimethyldioxirane). Systematic optimization studies, including kinetic profiling and Hammett plot analyses, can resolve these issues. For instance, Purohit et al. reported lower yields in arylalkene 1,2-shifts compared to Koser’s methods, highlighting the need for co-catalysts or tailored solvent mixtures to enhance turnover .

Q. What strategies are recommended for enhancing the stability of this compound during storage and experimental use?

  • Answer : The compound’s sulfonic acid group and iodinated aromatic ring make it sensitive to moisture and light. Storage under inert gas (N₂/Ar) with desiccants (e.g., silica gel) is critical. Experimental protocols should use freshly distilled solvents (e.g., CH₂Cl₂ dried over CaH₂) and avoid prolonged exposure to UV light. Degradation pathways can be monitored via periodic NMR or TLC analysis .

Q. How does the electronic environment of the sulfonic acid group influence the reactivity of this compound in electrophilic substitutions?

  • Answer : The sulfonic acid group is a strong electron-withdrawing meta-director, which deactivates the aromatic ring but directs electrophiles to the para position relative to the iodine substituent. Computational studies (e.g., DFT calculations) can predict regioselectivity, while experimental validation via nitration or halogenation reactions provides empirical evidence. Substituent effects are quantified using Hammett σ constants .

Q. Methodological Considerations

  • Synthetic Optimization : For scale-up, replace expensive oxidants with cost-effective alternatives (e.g., H₂O₂/NaIO₄ systems) and explore microwave-assisted synthesis to reduce reaction times .
  • Data Validation : Cross-reference spectroscopic data with known analogs (e.g., 2-iodobenzenesulfonyl chloride derivatives) to confirm assignments. Use deuterated solvents for NMR to avoid signal overlap .
  • Safety Protocols : Handle iodine-containing intermediates in fume hoods due to potential volatility. Refer to SDS guidelines for proper disposal of sulfonic acid waste .

Properties

IUPAC Name

2-iodo-5-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSSTIHHKTXBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541045
Record name 2-Iodo-5-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139778-27-1
Record name 2-Iodo-5-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Iodo-5-methylbenzenesulfonic acid
2-Iodo-5-methylbenzenesulfonic acid
2-Iodo-5-methylbenzenesulfonic acid

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